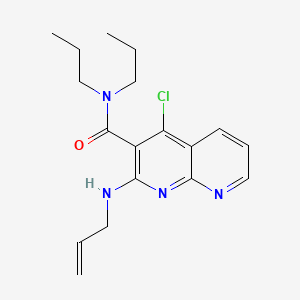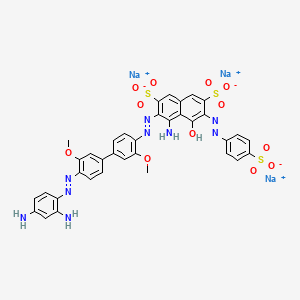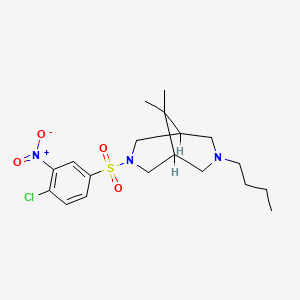
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . Another method includes a three-component microwave-assisted synthesis involving methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, and primary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, dry pyridine, and other organic solvents . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one: This compound is similar in structure and is used as a biochemical reagent in life science research.
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one: This compound is a purine nucleoside analog with broad antitumor activity.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-chlorophenyl)amino)- stands out due to its potent anticancer activity and its ability to inhibit CDK2 selectively . This makes it a promising candidate for the development of new anticancer therapies.
Propiedades
Número CAS |
141300-21-2 |
|---|---|
Fórmula molecular |
C11H9ClN6O |
Peso molecular |
276.68 g/mol |
Nombre IUPAC |
5-amino-6-(4-chloroanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
Clave InChI |
REXAKXCAFHUFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















